molecular formula C19H19N3O4 B2943293 Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-86-1

Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2943293
CAS No.: 683778-86-1
M. Wt: 353.378
InChI Key: HMPITCHMBWRKKH-UHFFFAOYSA-N
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Description

Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 683778-86-1, molecular formula: C₁₉H₁₉N₃O₄, molecular weight: 353.37 g/mol) is a pyrido[2,3-d]pyrimidine derivative characterized by a hexahydropyrido core fused with a pyrimidine ring. Key structural features include:

  • Allyl ester group at position 6, which may enhance reactivity in substitution or hydrolysis reactions.
  • m-Tolyl substituent (meta-methylphenyl) at position 5, contributing to lipophilicity and steric bulk.
  • Methyl group at position 7 and two oxo groups at positions 2 and 4, which influence hydrogen-bonding interactions and electronic properties .

Properties

IUPAC Name

prop-2-enyl 7-methyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-8-26-18(24)13-11(3)20-16-15(17(23)22-19(25)21-16)14(13)12-7-5-6-10(2)9-12/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPITCHMBWRKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinedione core. One common approach is the condensation of an appropriate amine with a diketone under acidic conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinediones.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

The m-tolyl group provides moderate steric hindrance compared to bulkier substituents like trimethoxybenzylidene () or chromenyl groups () . Dioxo vs. Thioxo: The target compound’s 2,4-dioxo groups likely form stronger hydrogen bonds than thioxo analogs, influencing solubility and crystal packing .

Catalyst efficiency varies; for example, highlights improved yields with new catalysts for related pyrimidine derivatives .

Crystallographic Insights :

  • Thiazolo[3,2-a]pyrimidine derivatives () exhibit flattened boat conformations and intermolecular C–H···O hydrogen bonds, forming chain-like structures . The target compound’s dioxo groups may adopt similar packing motifs but with distinct bond angles and torsional strain.

Research Findings and Implications

In contrast, thioxo groups (e.g., ) may prioritize sulfur-mediated interactions (e.g., S···π contacts) over O–H bonds .

Pharmacological Potential: While direct bioactivity data for the target compound are lacking, pyrido[2,3-d]pyrimidines are known for kinase inhibition (e.g., EGFR, VEGFR). The m-tolyl group’s lipophilicity may improve membrane permeability compared to polar 4-chlorophenyl or chromenyl analogs .

Future Directions :

  • Comparative crystallographic studies (using databases like the Cambridge Structural Database ) could elucidate packing differences between dioxo and thioxo derivatives.
  • Structure-activity relationship (SAR) studies should explore the allyl ester’s role in metabolic stability versus ethyl or methyl esters .

Biological Activity

Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 683778-86-1) is a complex organic compound belonging to the pyrimidine class. It has garnered attention due to its potential biological activities and pharmacological properties. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 683778-86-1

Biological Activity Overview

Research indicates that compounds within the pyrimidine family exhibit a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has been studied for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance:

  • Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains showed that the compound could inhibit growth at specific concentrations.
  • Biofilm Inhibition : Similar compounds have been reported to disrupt biofilm formation in pathogens such as Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing biological activity:

Structural FeatureImpact on Activity
Allyl GroupEnhances lipophilicity and membrane permeability
Methyl SubstituentsModulates receptor binding affinity
Dioxo FunctionalityContributes to electron-withdrawing effects enhancing reactivity

Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities through scavenging free radicals.
  • Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can inhibit inflammatory markers in vitro.

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